molecular formula C8H10BrNO3S B1294046 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide CAS No. 911111-96-1

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B1294046
CAS No.: 911111-96-1
M. Wt: 280.14 g/mol
InChI Key: QRDZBHKLJOEWGW-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO3S and a molecular weight of 280.14 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyethyl group, and a benzenesulfonamide moiety. It is commonly used in various scientific research fields due to its unique chemical properties.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Biochemical Analysis

Cellular Effects

The effects of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent effects on cellular processes. For example, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions are crucial for understanding the compound’s effects on cellular function .

Subcellular Localization

This compound is localized within specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, where it exerts its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide typically involves the bromination of N-(2-hydroxyethyl)benzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)benzenesulfonamide: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Chloro-N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    3-Iodo-N-(2-hydroxyethyl)benzenesulfonamide:

Uniqueness

3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research fields, offering specific advantages over its analogs .

Properties

IUPAC Name

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c9-7-2-1-3-8(6-7)14(12,13)10-4-5-11/h1-3,6,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDZBHKLJOEWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649571
Record name 3-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911111-96-1
Record name 3-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared by general procedure III from 3-bromobenzenesulfonyl chloride (5.0 g, 20 mmol) and ethanolamine (1.32 g, 22 mmol) to give the title compound (5.45 g, 99%) as a white solid. MS (ISP) 280.0[(M+H)+].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Yield
99%

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